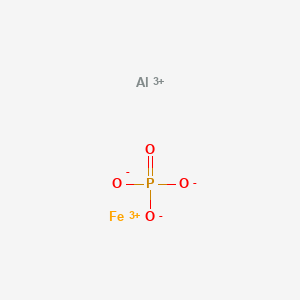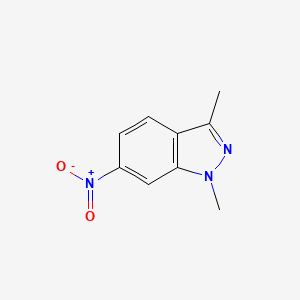
Ethacrynic Acid Epoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethacrynic Acid Epoxide (EAE) is a derivative of Ethacrynic Acid (EA), a loop diuretic . EA is used to treat edema associated with congestive heart failure, liver cirrhosis, and renal disease . EAE is an impurity standard of EA .
Molecular Structure Analysis
EAE has a molecular formula of C13H12Cl2O5 . It contains a ketone group and a methylene group . The InChIKey for EAE is XAYYIOYUOMBDNK-UHFFFAOYSA-N .
Chemical Reactions Analysis
Epoxides, including EAE, are important intermediates in various chemical reactions. They can undergo ring-opening reactions under both acidic and basic conditions . The reactions of epoxides can proceed by either S_N2 or S_N1 mechanisms, depending on the nature of the epoxide and the reaction conditions .
Wissenschaftliche Forschungsanwendungen
Application in Cancer Treatment
Field
Results
Among all the tested compounds, the product 8 containing a propargyl and a hydroxyl groups, exhibited a pronounced and selective activity in a nanomolar range against HL60, A549, PC3, and MCF7 with IC 50 values of 15, 41.2, 68.7, and 61.5 nM, respectively .
Application as a Diuretic
Field
Results
Ethacrynic Acid increases the flow of urine, helping to decrease fluid retention (edema) and swelling caused by conditions like congestive heart failure, liver disease, or kidney disease .
Application in Chemical Reactivity
Field
Results
The study of the structure-activity relationship showed that both modifications of the carboxylic
Application in Neurotoxicity
Field
Results
The study suggests that neurotoxicity can be mediated through binding of specific target nucleophiles in key neuronal proteins .
Application in Biochemistry
Field
Results
The study of the structure-activity relationship showed that both modifications of the carboxylic group and the introduction of an intramolecular hydrogen bond are highly required to improve the antiproliferative activities .
Application in Molecular Biology
Field
Results
The study suggests that EH play a significant role in in vivo detoxification of reactive metabolites, by catalyzing the hydrolysis of epoxides to more soluble and easily excretable metabolites .
Safety And Hazards
EA, the parent compound of EAE, is associated with certain hazards. Overdosage may lead to excessive diuresis with electrolyte depletion and dehydration . It’s also associated with bleeding upon its parenteral administration . The safety data sheet for EA suggests that it is harmful if swallowed and recommends wearing protective clothing and avoiding breathing dust/fume/gas/mist/vapours/spray .
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
27223-10-5 |
|---|---|
Produktname |
Ethacrynic Acid Epoxide |
Molekularformel |
CHClO |
Molekulargewicht |
319.14 |
Synonyme |
[2,3-Dichloro-4-(2-ethylglycidoyl)phenoxy]acetic Acid; 2-[2,3-Dichloro-4-[(2-ethyl-2-oxiranyl)carbonyl]phenoxy]acetic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





